molecular formula C17H17NO2 B8551471 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone CAS No. 792122-84-0

3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone

Cat. No.: B8551471
CAS No.: 792122-84-0
M. Wt: 267.32 g/mol
InChI Key: RZEAWDJTUTWGLQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone is an organic compound that belongs to the class of quinolinones This compound is characterized by a quinoline core structure with a methoxyphenylmethyl substituent

Preparation Methods

The synthesis of 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and catalysts such as palladium on carbon. Major products formed from these reactions include substituted quinolinones and dihydroquinolines.

Scientific Research Applications

3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone exerts its effects involves:

Comparison with Similar Compounds

3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone can be compared with other quinolinone derivatives:

Similar compounds include:

Properties

CAS No.

792122-84-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C17H17NO2/c1-20-15-9-6-13(7-10-15)12-18-16-5-3-2-4-14(16)8-11-17(18)19/h2-7,9-10H,8,11-12H2,1H3

InChI Key

RZEAWDJTUTWGLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CCC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-dihydro-1H-quinolin-2-one (27 mmol) in 250 mL of anhydrous DMF is added NaH (60% in mineral oil) (30 mmol) and the mixture is stirred at room temperature for 30 minutes. 4-Methoxybenzyl chloride (30 mmol) is then added and the reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated. The residue is dissolved in 100 mL of water and extracted with CH2Cl2 three times. The combined organic layers are dried over MgSO4, filtered, and evaporated to give the crude 1-(4-methoxy-benzyl)-3,4-dihydro-1H-quinolin-2-one, which is used in the next step without further purification. Yield: 95%.
Quantity
27 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two

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